molecular formula C13H20N2 B1276026 1-(4-Piperidin-1-yl-phenyl)-ethylamine CAS No. 869943-44-2

1-(4-Piperidin-1-yl-phenyl)-ethylamine

Cat. No.: B1276026
CAS No.: 869943-44-2
M. Wt: 204.31 g/mol
InChI Key: TZRGEQLNGUDZDO-UHFFFAOYSA-N
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Description

1-(4-Piperidin-1-yl-phenyl)-ethylamine, commonly known as 4-Phenyl-1-piperidineethanamine or 4-Phenyl-1-piperidineethanamine hydrochloride, is an aromatic heterocyclic amine that is widely used in scientific research. It has a wide range of applications, ranging from drug development to biochemistry and physiology. It is also used as a building block for the synthesis of more complex molecules.

Scientific Research Applications

Aminolysis of Phenyl Diphenylphosphinates

The compound 1-(4-Piperidin-1-yl-phenyl)-ethylamine has been used to study the kinetics and mechanism of aminolysis reactions. For instance, Um et al. (2009) explored the aminolysis of X-substituted phenyl diphenylphosphinates and found that the nature of amines does not affect the reaction mechanism, suggesting a concerted mechanism through a later transition state Um, Han, & Shin, 2009.

Synthesis and Derivative Formation

Synthesis of Protected Piperidine Derivatives

The compound has been used as a precursor in the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, as highlighted by Lau et al. (2002). They demonstrated a multi-step synthesis process starting from (S)-1-phenyl-ethylamine, leading to the formation of protected 2-aminomethyl-4-oxo-piperidine derivatives without racemization Lau, Hansen, Kilburn, Frydenvang, Holsworth, Ge, Uyeda, Judge, & Andersen, 2002.

Bioactive Compound Development

Novel Mycobacterium tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates by molecular hybridization. These compounds, derived from this compound, showed promising activity against Mycobacterium tuberculosis Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013.

Selective Estrogen Receptor Modulators (SERMs)

Yadav et al. (2011) utilized the compound in the development of novel Selective Estrogen Receptor Modulators (SERMs). They designed chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols and evaluated their efficacy against estrogen-responsive human MCF-7 breast cancer cells Yadav, MacLean, Bhattacharyya, Parmar, Balzarini, Barden, Too, & Jha, 2011.

Crystallographic Studies

Crystal Structures Analysis

The compound has been a subject in crystallographic studies to understand the conformation and structural details. Raghuvarman et al. (2014) analyzed the crystal structures of derivatives of this compound to understand the conformational differences and inclinations within the molecules Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014.

Antibacterial Studies

Antibacterial Activity of Piperidine Derivatives

The antibacterial properties of piperidine derivatives, synthesized using this compound as a starting compound, were studied by Khalid et al. (2016). The synthesized compounds showed moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016.

Mechanism of Action

The mechanism of action of piperidine derivatives is diverse and depends on the specific derivative and its intended use. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the development and application of piperidine derivatives .

Properties

IUPAC Name

1-(4-piperidin-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,11H,2-4,9-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRGEQLNGUDZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406727
Record name 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869943-44-2
Record name α-Methyl-4-(1-piperidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869943-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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